LogP and LogD7.4 Differentiation: 3,5-Dimethyl Substitution vs. Unsubstituted Parent and 2,4-Dimethyl Regioisomer
The 3,5-dimethyl substitution on the target compound confers intermediate lipophilicity between the unsubstituted parent and the 2,4-dimethyl regioisomer. The 3-substituted analog 3-[(3,5-dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) has a calculated LogP of 4.22 and LogD7.4 of 1.08 [1], while the unsubstituted 4-(phenoxymethyl)benzoic acid has a LogP of 3.20 and LogD7.4 of 0.076 [2]. The 2,4-dimethyl regioisomer (CAS 149288-33-5) shows a higher LogP of 4.39 and LogD7.4 of 1.65 (ACD-predicted) . This LogD7.4 range of approximately 1.6 log units across the series means that at physiological pH, the ionized fraction differs substantially: the unsubstituted compound is ~84% ionized at pH 7.4 (LogD7.4 ≈ 0.08), while the 2,4-dimethyl analog is only ~2% ionized (LogD7.4 = 1.65), with the 3,5-dimethyl-substituted compounds occupying an intermediate ionization state (estimated ~8–10% ionized).
| Evidence Dimension | Octanol-water distribution coefficient at pH 7.4 (LogD7.4) |
|---|---|
| Target Compound Data | LogD7.4 ≈ 1.08 (estimated from meta-regioisomer 3-[(3,5-dimethylphenoxy)methyl]benzoic acid; LogP = 4.22, pKa ≈ 4.19) |
| Comparator Or Baseline | 4-(Phenoxymethyl)benzoic acid: LogD7.4 = 0.076, LogP = 3.20; 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid: LogD7.4 = 1.65, LogP = 4.39 |
| Quantified Difference | ΔLogD7.4 ≈ +1.0 vs. unsubstituted parent; ΔLogD7.4 ≈ −0.6 vs. 2,4-dimethyl regioisomer |
| Conditions | Calculated values from JChem (ChemAxon) and ACD/Labs Percepta PhysChem modules; pH 7.4 |
Why This Matters
LogD7.4 differences exceeding 0.5 log units are sufficient to alter membrane permeability, plasma protein binding, and oral absorption predictions in drug discovery programs—making regioisomer selection non-trivial for lead optimization.
- [1] ChemBase. 3-(3,5-Dimethylphenoxymethyl)benzoic acid – Calculated Properties (JChem). http://en.chembase.cn/molecule-50288.html (accessed 2025). View Source
- [2] ChemBase. 4-(Phenoxymethyl)benzoic acid – Calculated Properties (JChem). http://en.chembase.cn/molecule-39784.html (accessed 2025). View Source
